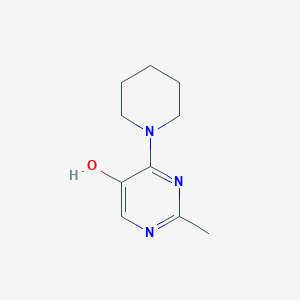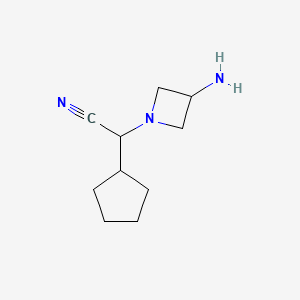
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
準備方法
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .
化学反応の分析
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
科学的研究の応用
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile has several applications in scientific research:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as therapeutic agents, particularly in the development of β-lactam antibiotics.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
作用機序
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to act as agonists or antagonists for various receptors, including histamine H3 receptors . The binding of the compound to these receptors can modulate neurotransmitter release and influence physiological processes such as cognition and sleep-wake regulation .
類似化合物との比較
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be compared with other azetidine derivatives, such as:
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is a high-affinity non-imidazole histamine H3 receptor agonist with central nervous system activity.
Azetidine-2-carboxylic acid: A toxic mimic of proline, commonly found in natural products.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-(3-aminoazetidin-1-yl)-2-cyclopentylacetonitrile |
InChI |
InChI=1S/C10H17N3/c11-5-10(8-3-1-2-4-8)13-6-9(12)7-13/h8-10H,1-4,6-7,12H2 |
InChIキー |
OFPIOEHTHHBFGB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(C#N)N2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


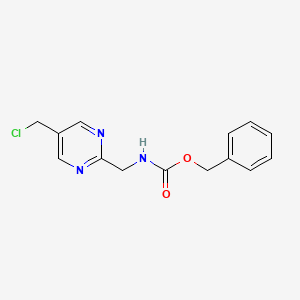
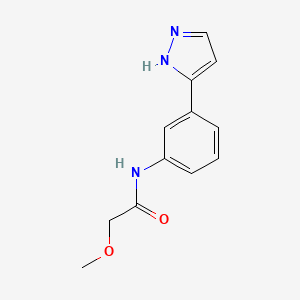
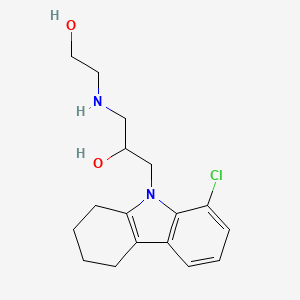

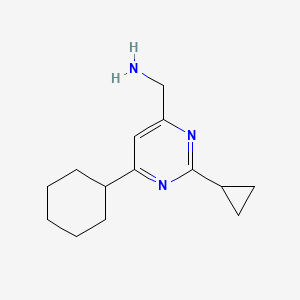
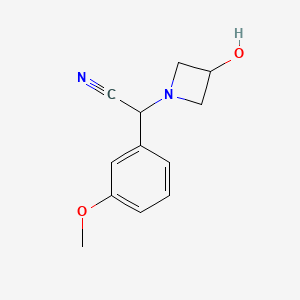
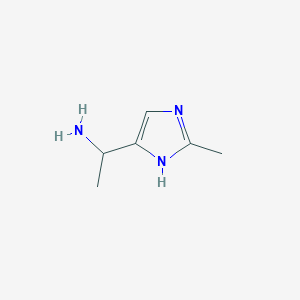
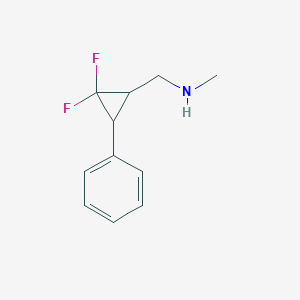

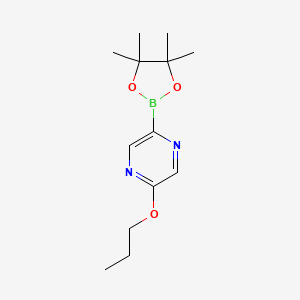
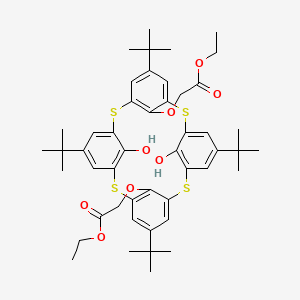
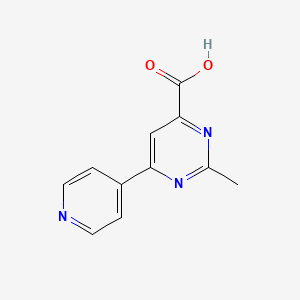
![1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-](/img/structure/B14869265.png)
